5-Nitrosalicylic-d3 Acid chemical properties and structure
5-Nitrosalicylic-d3 Acid chemical properties and structure
5-Nitrosalicylic-d3 Acid: Structural Dynamics, Synthesis, and Analytical Applications in Pharmaceutical Development
Executive Summary
In the rigorous landscape of pharmaceutical development and trace-level impurity profiling, the precision of analytical quantification is paramount. 5-Nitrosalicylic acid (5-NSA) is a highly reactive organic compound utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Mesalamine (5-aminosalicylic acid), a primary therapeutic for inflammatory bowel disease[1]. Consequently, 5-NSA is strictly monitored as a pharmacopeial impurity (Mesalazine Impurity N).
To achieve high-fidelity quantification of this impurity in complex matrices, 5-Nitrosalicylic-d3 Acid was developed. By acting as a Stable Isotope-Labeled Internal Standard (SIL-IS), this deuterated analog normalizes matrix-induced ionization suppression and extraction variances during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper provides an authoritative guide on the chemical properties, regioselective synthesis, and self-validating analytical workflows associated with 5-Nitrosalicylic-d3 acid.
Structural Chemistry & Isotopic Fidelity
The structural integrity of a SIL-IS dictates its utility in mass spectrometry. 5-Nitrosalicylic-d3 acid (IUPAC: 2-hydroxy-5-nitrobenzoic-3,4,6-d3 acid) features three deuterium atoms strategically incorporated onto the aromatic ring[2].
Causality of Labeling Sites: Deuterium placement is not arbitrary. Labeling at the 3, 4, and 6 positions ensures the isotopes are bound to carbon atoms. Unlike deuterium attached to heteroatoms (such as the -OH or -COOH groups), carbon-bound deuterium is highly resistant to hydrogen/deuterium (H/D) exchange when exposed to aqueous or protic mobile phases during chromatography. Furthermore, the +3 Da mass shift successfully isolates the internal standard's precursor ion from the naturally occurring M+2 and M+3 isotopic envelope of the native 5-NSA, eliminating quantitative cross-talk in the mass spectrometer's collision cell.
Physicochemical Properties Summary
The following table consolidates the critical quantitative data for 5-Nitrosalicylic-d3 acid and its unlabeled counterpart to facilitate rapid comparative analysis.
| Property | 5-Nitrosalicylic-d3 Acid (Labeled) | 5-Nitrosalicylic Acid (Native) |
| Molecular Formula | C₇H₂D₃NO₅[2] | C₇H₅NO₅[3] |
| Molecular Weight | 186.14 g/mol [4] | 183.12 g/mol [3] |
| Monoisotopic Mass | 186.036 Da | 183.017 Da[3] |
| Appearance | Yellow to orange crystalline powder | Yellow to orange crystalline powder[1] |
| Melting Point | N/A (Assumed identical to native) | 228°C to 233°C[5] |
| Primary MS Adduct | [M-H]⁻ at m/z 185.0 | [M-H]⁻ at m/z 182.0[3] |
Synthesis Mechanism: Regioselective Nitration
The synthesis of 5-Nitrosalicylic-d3 acid relies on the electrophilic aromatic substitution of a fully deuterated precursor (Salicylic-d4 acid). The reaction is governed by the synergistic directing effects of the pre-existing functional groups. The hydroxyl (-OH) group is strongly activating and ortho/para-directing, while the carboxyl (-COOH) group is deactivating and meta-directing. Consequently, the 5-position (para to the hydroxyl, meta to the carboxyl) becomes the thermodynamically and kinetically favored site for electrophilic attack[6].
Electrophilic aromatic substitution mechanism for synthesizing 5-Nitrosalicylic-d3 acid.
Protocol 1: Self-Validating Synthesis of 5-Nitrosalicylic-d3 Acid
Note: This protocol incorporates strict causality and validation gates to ensure isotopic purity.
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Precursor Activation: Dissolve 1.0 equivalent of Salicylic-d4 acid in concentrated sulfuric acid (H₂SO₄).
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Causality: H₂SO₄ serves a dual purpose: it acts as a solvent capable of dissolving the highly polar precursor, and it functions as a strong Brønsted acid to protonate the incoming nitric acid, generating the highly reactive nitronium ion (NO₂⁺)[6].
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Regulated Electrophilic Attack: Cool the reaction vessel to 0–5°C using an ice-salt bath. Slowly add 1.05 equivalents of fuming nitric acid dropwise over 30 minutes.
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Causality: The nitration of phenols is highly exothermic. Maintaining a strict thermal threshold prevents over-nitration (which would yield 3,5-dinitrosalicylic acid) and suppresses oxidative degradation of the aromatic ring.
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Rearomatization: Stir the mixture for 2 hours at 5°C. During this phase, the sigma complex intermediate ejects a deuterium ion (D⁺) from the 5-position to restore aromaticity, yielding the d3-labeled product.
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Quenching & Isolation: Pour the reaction mixture over crushed ice to rapidly quench the reaction, inducing the precipitation of the yellow 5-Nitrosalicylic-d3 acid crystals. Filter and wash with cold distilled water.
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System Validation (QC Gate): Analyze the precipitate via ¹H-NMR and LC-MS.
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Validation Logic: The ¹H-NMR spectrum must show a complete absence of aromatic protons (confirming >98% isotopic purity at positions 3, 4, and 6), while LC-MS must confirm an [M-H]⁻ precursor ion at m/z 185.0. If native m/z 182.0 is detected >1%, the batch fails isotopic purity standards.
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Analytical Workflows: LC-MS/MS Quantification
In pharmaceutical QC, quantifying Mesalazine Impurity N requires overcoming severe matrix effects caused by the high concentration of the Mesalamine API. 5-Nitrosalicylic-d3 acid is spiked into the sample prior to extraction. Because the d3-IS and the native impurity share identical physicochemical properties, they co-elute chromatographically. Any ion suppression occurring in the ESI source affects both molecules equally, allowing the ratio of their peak areas to remain constant and accurate.
LC-MS/MS analytical workflow utilizing 5-Nitrosalicylic-d3 acid as an internal standard.
Protocol 2: Self-Validating LC-MS/MS Quantification
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Sample Preparation: Weigh 50 mg of Mesalamine API and dissolve in 1 mL of methanol. Spike the solution with exactly 50 ng/mL of 5-Nitrosalicylic-d3 acid (SIL-IS).
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Causality: Spiking at the earliest possible stage ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically corrected by the IS response.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
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Causality: Formic acid maintains a low pH, ensuring the carboxylate group of 5-NSA remains protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase, preventing premature elution in the void volume.
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Mass Spectrometry (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative mode.
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Causality: The highly electronegative nitro group and the acidic phenolic/carboxylic protons make 5-NSA highly prone to yielding robust [M-H]⁻ ions, offering superior sensitivity over positive ion mode[3].
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MRM Transition Monitoring:
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Monitor m/z 182.0 → 138.0 for native 5-NSA.
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Monitor m/z 185.0 → 141.0 for the d3-IS.
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Causality: The primary collision-induced dissociation (CID) pathway for both molecules is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety[3].
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System Validation (QC Gate): Run a "Blank + IS" sample prior to the analytical batch.
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Validation Logic: The blank matrix spiked only with the d3-IS must show zero signal at the native transition (m/z 182.0 → 138.0). If a signal appears, it indicates either isotopic impurity in the IS standard or carryover contamination in the LC system, invalidating the run until resolved.
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References
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5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem. National Institutes of Health (NIH). Available at:[Link][3]
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5-Nitrosalicylic acid (CAS No: 96-97-9) API Intermediate Manufacturers. Apicule. Available at: [Link][1]
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Mesalamine-impurities. Pharmaffiliates. Available at:[Link][4]
Sources
- 1. apicule.com [apicule.com]
- 2. 5-Nitrosalicylic-d3 Acid | LGC Standards [lgcstandards.com]
- 3. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-Nitrosalicylic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
